2-(tert-Butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Beschreibung

Structural Characteristics and Nomenclature

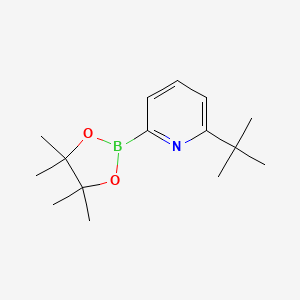

2-(tert-Butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exhibits a complex molecular architecture that incorporates multiple functional elements within a single framework. The compound features a pyridine ring as its central scaffold, substituted at the 2-position with a bulky tert-butyl group and at the 6-position with a pinacol boronic ester moiety. The pinacol ester functionality consists of a boron atom coordinated within a six-membered dioxaborolan ring system, where the boron center is surrounded by two oxygen atoms from the pinacol ligand. This structural arrangement creates a stable, yet reactive, organoboron species that maintains the synthetic utility of the underlying boronic acid while providing enhanced stability and ease of handling.

The systematic nomenclature of this compound reflects its complex structure through the International Union of Pure and Applied Chemistry naming conventions. The full chemical name 2-tert-butyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine precisely describes the substitution pattern on the pyridine ring. Alternative nomenclature includes 6-(tert-Butyl)pyridine-2-boronic acid pinacol ester, which emphasizes the boronic acid functionality in its protected form. The compound is registered in chemical databases with the Chemical Abstracts Service number 1264141-60-7 and carries the PubChem identifier 45785758. The molecular formula C15H24BNO2 indicates the presence of 15 carbon atoms, 24 hydrogen atoms, one boron atom, one nitrogen atom, and two oxygen atoms, reflecting the substantial size and complexity of this organoboron species.

The three-dimensional structure of the molecule reveals important stereochemical considerations that influence its reactivity patterns. The tert-butyl substituent at the 2-position creates significant steric hindrance around one face of the pyridine ring, potentially directing the approach of electrophilic species and influencing the regioselectivity of subsequent reactions. The pinacol boronic ester group at the 6-position provides a sterically demanding but electronically accessible reaction site that can participate in various cross-coupling transformations. The spatial arrangement of these substituents creates a molecule with distinct electronic and steric properties that contribute to its utility in synthetic applications.

Physical and Chemical Properties Overview

The physical and chemical properties of this compound reflect the combined characteristics of its constituent functional groups and their interactions within the molecular framework. The compound possesses a molecular weight of 261.17 grams per mole, positioning it within the range typical for small molecule pharmaceutical intermediates and synthetic building blocks. This moderate molecular weight contributes to its favorable handling characteristics and compatibility with standard synthetic methodologies.

The presence of the pinacol boronic ester functionality imparts several important chemical properties to the molecule. Pinacol boronic esters are known for their enhanced stability compared to free boronic acids, exhibiting resistance to hydrolysis under neutral and mildly acidic conditions. This stability allows for convenient storage and handling while maintaining the reactivity necessary for cross-coupling applications. The tetramethyl substitution pattern on the dioxaborolan ring creates a sterically protected boron center that shows remarkable persistence under reaction conditions that would typically cause decomposition of less stable organoboron species.

The electronic properties of the compound are significantly influenced by the presence of the pyridine nitrogen atom, which acts as an electron-withdrawing group and affects the overall electronic distribution within the molecule. The tert-butyl substituent provides electron-donating character through hyperconjugation and inductive effects, creating a push-pull electronic system that can influence both the stability and reactivity of the boronic ester functionality. This electronic modulation is particularly important in cross-coupling reactions where the transmetalation step depends on the nucleophilicity of the organoboron species.

The solubility characteristics of the compound are governed by the balance between the polar pyridine ring and boronic ester functionality and the nonpolar tert-butyl and tetramethyl substituents. This amphiphilic character typically results in good solubility in moderately polar organic solvents such as tetrahydrofuran, dichloromethane, and ethyl acetate, while maintaining limited solubility in highly polar protic solvents like water and alcohols. The limited aqueous solubility actually contributes to the stability of the pinacol ester protection, as hydrolysis reactions are minimized under anhydrous conditions.

Historical Context in Organometallic Chemistry

The development of this compound represents a significant milestone in the evolution of pyridine-based organoboron chemistry, addressing longstanding challenges associated with the stability and synthetic utility of 2-pyridyl boronic acid derivatives. Historically, 2-pyridyl boronic acids have been notoriously difficult to isolate and utilize due to their extreme susceptibility to protodeborylation, a decomposition pathway that has limited their application in cross-coupling chemistry. The inherent instability of these compounds stems from the proximity of the basic pyridine nitrogen to the electron-deficient boron center, creating conditions favorable for intramolecular coordination and subsequent decomposition.

The introduction of methyliminodiacetic acid boronate protection and other stabilizing strategies has provided partial solutions to the 2-pyridyl problem, but these approaches often require specialized reaction conditions and may not be compatible with all synthetic transformations. The development of pinacol-protected 2-pyridyl boronic esters, including compounds like this compound, represents a more general solution that combines enhanced stability with broad synthetic compatibility. This advancement has enabled chemists to incorporate 2-pyridyl units into complex molecular architectures through reliable and predictable synthetic sequences.

The historical significance of this compound class extends beyond the immediate solution to stability issues, representing a broader trend toward the development of robust organoboron building blocks that can withstand demanding synthetic conditions. The success of pinacol boronic esters in general has transformed synthetic chemistry by providing access to a vast array of carbon-carbon bond-forming reactions. The specific case of 2-pyridyl derivatives has been particularly impactful in pharmaceutical chemistry, where pyridine rings are ubiquitous structural elements that impart favorable pharmacological properties to drug molecules.

The emergence of sophisticated pyridine boronic ester derivatives has also coincided with advances in palladium-catalyzed cross-coupling methodology, creating a synergistic relationship between substrate development and catalytic method development. The availability of stable, well-characterized pyridine boronic esters has enabled systematic studies of reaction mechanisms and the development of optimized conditions for challenging cross-coupling transformations. This has led to improved understanding of the factors that govern reactivity and selectivity in these important synthetic processes.

Significance in Cross-Coupling Chemistry

The significance of this compound in cross-coupling chemistry stems from its unique combination of stability, reactivity, and functional group compatibility that makes it an ideal partner for Suzuki-Miyaura coupling reactions. The Suzuki-Miyaura reaction has emerged as one of the most important and widely used methods for carbon-carbon bond formation in modern organic synthesis, enabling the construction of complex molecular architectures through the coupling of organoboron compounds with organic halides or pseudohalides. The success of this methodology depends critically on the availability of suitable organoboron coupling partners that can undergo efficient transmetalation while maintaining stability under the reaction conditions.

The pinacol ester protection employed in this compound provides several key advantages that enhance its performance in cross-coupling applications. First, the pinacol group stabilizes the organoboron functionality against hydrolysis and protodeborylation, allowing for the use of aqueous or protic reaction conditions that would be incompatible with free boronic acids. Second, the steric bulk of the pinacol group can influence the rate of transmetalation, providing opportunities for chemoselectivity when multiple boronic ester groups are present in the same molecule. Third, the pinacol ester can be readily activated toward transmetalation through the addition of base, which promotes the formation of more nucleophilic boronate species that react more rapidly with palladium catalysts.

The specific substitution pattern present in this compound creates additional opportunities for synthetic applications beyond simple cross-coupling reactions. The tert-butyl substituent at the 2-position provides steric protection that can prevent unwanted side reactions and improve regioselectivity in subsequent transformations. This steric hindrance can be particularly valuable in complex synthetic sequences where multiple reactive sites are present and selective functionalization is required. The electronic effects of the tert-butyl group also modulate the reactivity of the pyridine ring, potentially influencing the rate and selectivity of cross-coupling reactions.

Recent developments in cross-coupling methodology have expanded the scope of reactions that can be performed with pyridine boronic esters, including enantioselective variants that enable the construction of chiral molecules with high stereochemical fidelity. The availability of stable, well-characterized substrates like this compound has been crucial for the development of these advanced methodologies. The compound has served as a model substrate for mechanistic studies and method development, contributing to our understanding of the factors that control reactivity and selectivity in challenging cross-coupling transformations.

The pharmaceutical industry has been a major beneficiary of advances in pyridine cross-coupling chemistry, as pyridine rings are present in a significant fraction of marketed drugs and drug candidates. The compound this compound has found specific application in the synthesis of beta-lactamase inhibitors, where it serves as a key intermediate in the construction of complex heterocyclic frameworks. This application demonstrates the practical importance of stable pyridine boronic esters in enabling the synthesis of pharmaceutically relevant molecules through efficient and scalable synthetic routes.

Eigenschaften

IUPAC Name |

2-tert-butyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO2/c1-13(2,3)11-9-8-10-12(17-11)16-18-14(4,5)15(6,7)19-16/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHFJOJIXSGQEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671297 | |

| Record name | 2-tert-Butyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1264141-60-7 | |

| Record name | 2-tert-Butyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Catalytic System

The reaction employs bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst, typically Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base such as potassium acetate (KOAc). The mechanism begins with oxidative addition of the aryl halide to palladium(0), forming a Pd(II) intermediate. Subsequent ligand exchange and transmetallation with B₂Pin₂ yield the boronic ester.

Example Procedure :

-

Substrate : 2-tert-butyl-6-bromopyridine (1.0 equiv)

-

Catalyst : Pd(PPh₃)₄ (2 mol%)

-

Boron Source : B₂Pin₂ (1.2 equiv)

-

Base : KOAc (3.0 equiv)

-

Solvent : 1,4-dioxane/H₂O (4:1)

The reaction achieves >80% yield, confirmed by HPLC and ¹¹B NMR.

Iridium-Catalyzed C–H Borylation

For substrates lacking halogen functionality, iridium-catalyzed C–H borylation offers a direct route. This method activates specific C–H bonds on the pyridine ring, enabling boronic ester installation without pre-functionalization.

Regioselectivity and Ligand Effects

Using [Ir(OMe)(COD)]₂ as a precatalyst with 4,4-di-tert-butylbipyridine (dtbbpy) as a ligand, the reaction targets the 6-position of 2-tert-butylpyridine. Pinacolborane (HBPin) serves as the boron source under inert conditions.

Optimized Protocol :

-

Substrate : 2-tert-butylpyridine (1.0 equiv)

-

Catalyst : [Ir(OMe)(COD)]₂ (1 mol%)

-

Ligand : dtbbpy (2 mol%)

-

Boron Source : HBPin (1.5 equiv)

-

Solvent : Toluene

Regioselectivity is controlled by steric and electronic effects, with the tert-butyl group directing borylation to the para position. Yields range from 60–75%, validated by GC-MS.

Comparative Analysis of Synthetic Routes

Post-Synthetic Modifications and Purification

Deprotection and Functionalization

The tert-butyl group can be removed via acidolysis (e.g., trifluoroacetic acid) to generate a free amine, enabling further derivatization. For boronic ester purification, column chromatography (silica gel, hexane/EtOAc) is standard, with final product purity >98% confirmed by ¹H NMR.

Analytical Characterization

Industrial-Scale Considerations

Large-scale synthesis adopts continuous flow reactors to enhance efficiency. For Miyaura borylation, a tubular reactor with Pd/C catalyst achieves 90% conversion at 120°C, reducing reaction time to 2 h. Solvent recovery systems (e.g., distillation) minimize waste, aligning with green chemistry principles.

Challenges and Limitations

-

Miyaura Method : Requires halogenated precursors, which may necessitate multi-step synthesis.

-

Ir-Catalyzed Method : High catalyst cost and sensitivity to oxygen.

-

Regioselectivity : Competing borylation at adjacent positions may occur without directing groups.

Emerging Methodologies

Recent advances include photoinduced borylation using eosin Y as a photocatalyst, enabling room-temperature reactions. Additionally, electrochemical methods show promise for reducing catalyst loading .

Analyse Chemischer Reaktionen

Types of Reactions

2-(tert-Butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl compound.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.

Hydrolysis: The boronic ester can undergo hydrolysis in the presence of water or aqueous acids to yield the corresponding boronic acid.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Dimethylformamide, toluene, or ethanol.

Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Wissenschaftliche Forschungsanwendungen

2-(tert-Butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

Organic Synthesis: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.

Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: Utilized in the preparation of functional materials, such as polymers and liquid crystals.

Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Wirkmechanismus

The mechanism of action of 2-(tert-Butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in Suzuki-Miyaura coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the biaryl product. The boronic ester group facilitates the transmetalation step, making the reaction efficient and selective.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- CAS Number : 1264141-60-7 .

- Molecular Formula: C₁₅H₂₃BNO₂.

- Molecular Weight : Calculated as 268.16 g/mol (based on substituents).

- Applications: Used as a building block in pharmaceuticals, agrochemicals, and materials science.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes pyridine-based pinacol boronate esters with varying substituents, highlighting structural and functional differences:

Reactivity in Cross-Coupling Reactions

- Steric Effects : The tert-butyl group in the target compound imposes steric hindrance, which can reduce reaction rates but improve regioselectivity in Suzuki-Miyaura couplings compared to smaller substituents (e.g., methoxy or ethoxy) .

- Conversely, electron-donating groups (e.g., methoxy) accelerate such steps .

Biologische Aktivität

The compound 2-(tert-Butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C20H30BNO4

- CAS Number : 893566-72-8

- Molecular Weight : 359.27 g/mol

The compound features a pyridine ring substituted with a tert-butyl group and a dioxaborolane moiety. The presence of the boron atom is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Kinases : The compound has shown inhibitory effects on kinases such as GSK-3β and IKK-β. In studies, it was found to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide-induced inflammation models .

- Anti-inflammatory Effects : In vitro assays demonstrated that the compound significantly reduced levels of inflammatory markers like IL-6 and TNF-α in microglial cells . This suggests potential applications in treating neuroinflammatory conditions.

- Cytotoxicity Assessment : Cytotoxicity studies conducted on various cell lines (HT-22 and BV-2) revealed that while some derivatives exhibited reduced cell viability at higher concentrations, others maintained cell viability up to 10 µM .

Case Studies and Experimental Data

- GSK-3β Inhibition Study :

- Inflammatory Response Modulation :

- Cytotoxicity Analysis :

Data Tables

| Activity Type | Target | IC50 Range (nM) | Cell Lines Tested | Observed Effects |

|---|---|---|---|---|

| GSK-3β Inhibition | GSK-3β | 10 - 1314 | HT-22 | Effective inhibition in select compounds |

| Anti-inflammatory | NO Production | < 1 | BV-2 | Significant reduction in NO levels |

| Cytotoxicity | Cell Viability | Variable | HT-22, BV-2 | Maintained viability at low doses |

Q & A

Basic: What are the standard synthetic routes for preparing 2-(tert-butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of a pyridine precursor. For example:

- Direct borylation : A halogenated pyridine derivative (e.g., 6-bromo-2-(tert-butyl)pyridine) undergoes Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) .

- C-H activation : Transition-metal catalysts (e.g., Ir or Rh complexes) enable regioselective borylation of pyridine C-H bonds, though steric hindrance from the tert-butyl group may require optimized conditions .

Advanced: How does the tert-butyl substituent influence regioselectivity and stability during synthesis?

The tert-butyl group introduces steric hindrance, which:

- Directs borylation to the less hindered C6 position, as observed in structural analogs (e.g., 2-bromo-6-dioxaborolane-pyridine derivatives) .

- Stabilizes intermediates by reducing decomposition pathways, but may slow reaction kinetics due to reduced accessibility of the reactive site. Computational studies on similar pyridine-boronate systems suggest that steric effects alter HOMO/LUMO distributions, impacting reactivity with coupling partners .

Basic: What analytical techniques are recommended for characterizing this compound?

- NMR spectroscopy : ¹¹B NMR (~30 ppm for dioxaborolane) and ¹H/¹³C NMR to confirm substitution patterns.

- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (expected ~275–300 g/mol, depending on isotopic pattern) .

- X-ray crystallography : Used for resolving ambiguities in regiochemistry, as seen in structurally related pyridine-boronate derivatives .

Advanced: How can researchers address discrepancies in reactivity data for pyridine-boronate derivatives?

Contradictions in reactivity (e.g., unexpected coupling efficiency) may arise from:

- Crystal packing effects : Structural studies show that dioxaborolane ring orientation relative to the pyridine ring impacts stability and reactivity .

- Boron hybridization : Sp² vs. sp³ hybridization at the boron center can alter electronic properties. Validate via ¹¹B NMR or computational modeling (DFT) .

- Trace impurities : Use preparative HPLC to isolate the compound from regioisomers or decomposition byproducts .

Basic: What are the optimal conditions for Suzuki-Miyaura coupling using this boronate ester?

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dtbpf) with a mild base (e.g., Na₂CO₃) in a 1:1 mixture of THF/H₂O .

- Temperature : 60–80°C for 12–24 hours.

- Substrate scope : Compatible with aryl/heteroaryl halides (e.g., bromopyridines, chloroquinolines). Avoid strongly electron-deficient partners, which may require ligand optimization .

Advanced: How do electronic effects of the pyridine ring impact coupling efficiency?

The electron-withdrawing boron group at C6 and electron-donating tert-butyl group at C2 create a polarized electronic environment:

- Reduced electron density at C6 facilitates oxidative addition with Pd⁰.

- Steric shielding from the tert-butyl group may hinder transmetallation. Mitigate by using bulky ligands (e.g., SPhos) to stabilize the Pd intermediate .

Basic: What safety precautions are critical when handling this compound?

- Storage : 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis of the boronate ester .

- Handling : Use PPE (gloves, goggles), avoid heat/sparks (P210 code), and work in a fume hood due to potential irritant properties (IRRITANT classification) .

Advanced: What decomposition pathways are observed under prolonged storage?

- Hydrolysis : Boronate ester converts to boronic acid in humid conditions, detectable via ¹H NMR (broad peak ~6–8 ppm for B-OH) .

- Oxidative deborylation : Trace O₂ or peroxides may degrade the boronate group. Stabilize with radical scavengers (e.g., BHT) .

Basic: How can researchers validate the compound’s purity for catalytic applications?

- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) to detect impurities (e.g., tert-butylpyridine side products) .

- Elemental analysis : Confirm boron content (~4–5% by ICP-MS) .

Advanced: What alternative boron reagents can replace this compound in challenging couplings?

For sterically hindered substrates:

- MIDA boronates : Offer improved stability but require harsher conditions for activation.

- Trifluoroborate salts : Higher solubility in polar solvents (e.g., DMF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.